

# Fluorescent Red HFG: A Technical Deep-Dive into its Spectral Characteristics

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## Compound of Interest

Compound Name: Solvent Red 149

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This technical guide provides a comprehensive overview of the spectral properties of Fluorescent Red HFG, also known as **Solvent Red 149**. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on its physical and chemical characteristics, alongside standardized experimental protocols for its spectral analysis.

## Core Properties of Fluorescent Red HFG (Solvent Red 149)

Fluorescent Red HFG is a pyrimidine-based, oil-soluble dye recognized for its brilliant bluish-red fluorescence.<sup>[1][2]</sup> It is widely utilized in the coloration of various plastics and resins due to its high heat resistance and lightfastness.<sup>[1][3][4]</sup> While specific quantitative spectral data such as excitation/emission maxima, quantum yield, and molar extinction coefficient are not readily available in public literature, this guide provides a framework for their determination based on established methodologies.

Below is a summary of the known physical and chemical properties of Fluorescent Red HFG:

Property	Value	Reference
Chemical Name	6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione	[5][6]
Synonyms	Solvent Red 149, Fluorescent Red HFG, Transparent Red HFG	[6][7][8]
CAS Number	71902-18-6, 21295-57-8	[1][3][9][10]
Molecular Formula	C23H22N2O2	[3][8][9]
Molecular Weight	358.43 g/mol	[3][8][9]
Appearance	Red powder	[3][9]
Melting Point	246-267 °C	[1][3]
Solubility	Soluble in various organic solvents; insoluble in water.	[11]
Chemical Structure	Pyrimidine Anthrone	[3][8][12]

## Experimental Protocols for Spectral Characterization

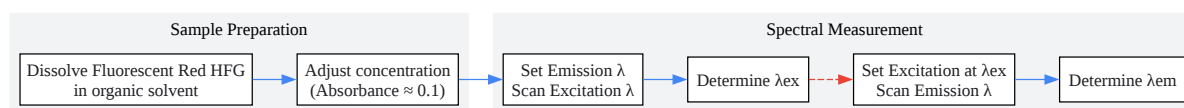
The following section outlines standardized experimental procedures for determining the key spectral properties of Fluorescent Red HFG. These protocols are based on established spectrofluorometric techniques.

### I. Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for Fluorescent Red HFG.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of Fluorescent Red HFG in a suitable organic solvent (e.g., ethanol, acetone). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the presumed excitation maximum to minimize inner filter effects.
- **Instrumentation:** Utilize a calibrated spectrofluorometer.
- **Excitation Spectrum Measurement:**
  - Set the emission monochromator to the presumed wavelength of maximum fluorescence.
  - Scan the excitation monochromator across a range of wavelengths (e.g., 300-700 nm).
  - Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum ( $\lambda_{ex}$ ).
- **Emission Spectrum Measurement:**
  - Set the excitation monochromator to the determined excitation maximum ( $\lambda_{ex}$ ).
  - Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum ( $\lambda_{em}$ ).



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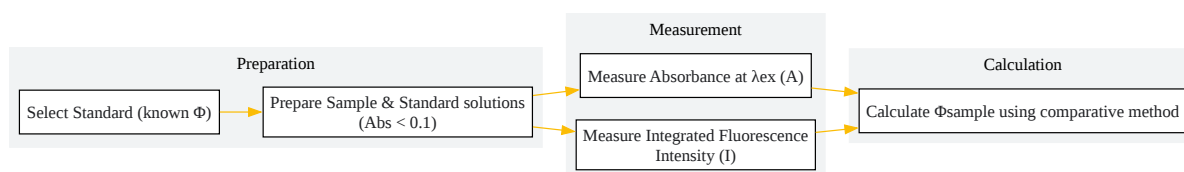
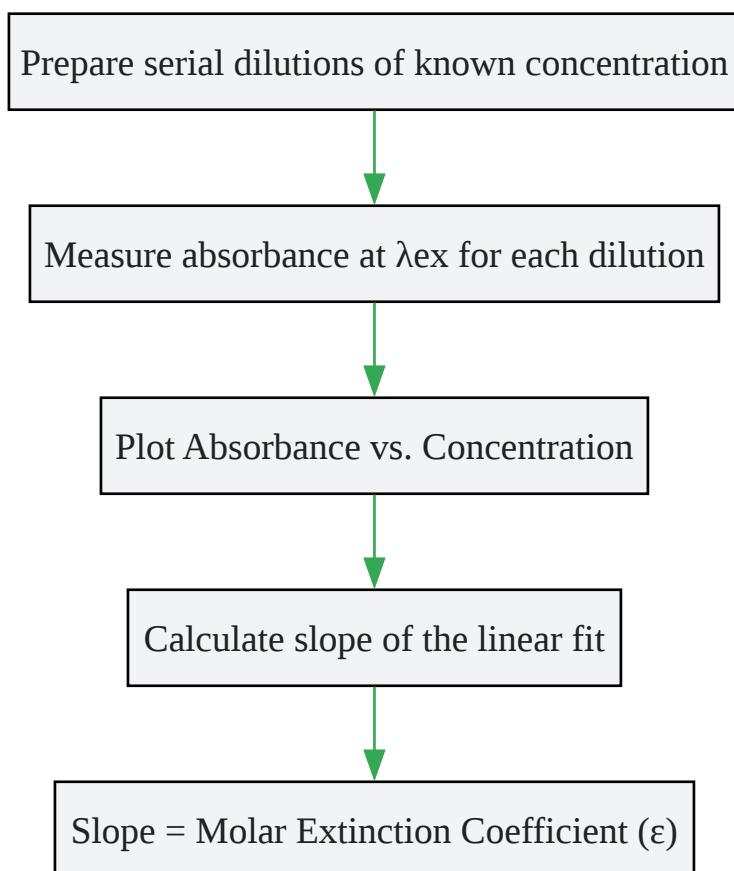
Workflow for determining excitation and emission maxima.

## II. Determination of Molar Extinction Coefficient

**Objective:** To quantify the light-absorbing capability of Fluorescent Red HFG at a specific wavelength.

#### Methodology:

- Sample Preparation: Prepare a series of solutions of Fluorescent Red HFG in a suitable solvent with known concentrations.
- Instrumentation: Use a calibrated UV-Vis spectrophotometer.
- Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum ( $\lambda_{\text{ex}}$ ).
- Data Analysis:
  - Plot a graph of absorbance versus concentration.
  - According to the Beer-Lambert law ( $A = \epsilon cl$ ), the slope of the resulting linear plot will be the molar extinction coefficient ( $\epsilon$ ) in  $\text{M}^{-1}\text{cm}^{-1}$ , where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).



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